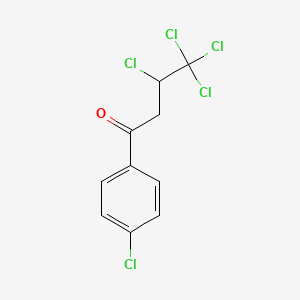
3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one: is a chemical compound with the molecular formula C10H7Cl5O and a molecular weight of 320.43 g/mol . This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one typically involves the chlorination of 1-(4-chlorophenyl)butan-1-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the butanone backbone .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated ketones .
Aplicaciones Científicas De Investigación
Chemistry: 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology and Medicine: In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems. Its reactivity and stability make it a useful tool for investigating biochemical pathways and mechanisms .
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its chlorinated structure imparts desirable properties, such as increased stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biochemical effects . The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)butan-1-one: A less chlorinated analog with similar structural features.
3,4,4,4-Tetrachloro-1-phenylbutan-1-one: A compound with a similar degree of chlorination but lacking the 4-chlorophenyl group.
Uniqueness: 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one is unique due to the presence of multiple chlorine atoms and the 4-chlorophenyl group. These features confer distinct chemical properties, such as increased reactivity and stability, which differentiate it from other similar compounds .
Propiedades
IUPAC Name |
3,4,4,4-tetrachloro-1-(4-chlorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-3-1-6(2-4-7)8(16)5-9(12)10(13,14)15/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJNCOQIXIPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














